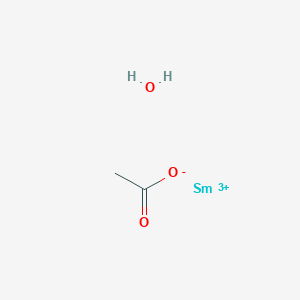
Samarium(3+);acetate;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound exists in both hydrate and tetrahydrate forms and is characterized by its pale yellow powder appearance . Samarium is a rare earth element, and its compounds are known for their unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
Samarium(III) acetate hydrate can be synthesized by dissolving samarium(III) oxide (Sm₂O₃) in a 50% acetic acid solution. The solution is then crystallized and vacuum dried to obtain the tetrahydrate form . Another method involves crystallizing mixed anion acetates from solutions of samarium chloride (SmCl₃·6H₂O) and samarium oxychloride (SmOCl) in acetic acid .
Industrial Production Methods
Industrial production of samarium(III) acetate hydrate typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of high-purity starting materials and precise control of temperature and concentration are crucial for industrial synthesis.
化学反应分析
Types of Reactions
Samarium(III) acetate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Samarium can exist in multiple oxidation states, and its compounds can participate in redox reactions.
Substitution: The acetate groups in samarium(III) acetate can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with samarium(III) acetate hydrate include acetic acid, samarium chloride, and samarium oxychloride. Reaction conditions often involve controlled temperatures and concentrations to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving samarium(III) acetate hydrate depend on the specific reagents and conditions used. For example, reactions with samarium chloride can yield mixed anion acetates .
科学研究应用
Samarium(III) acetate hydrate has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
作用机制
The mechanism of action of samarium(III) acetate hydrate involves its ability to coordinate with other molecules and ions. This coordination can influence various molecular targets and pathways, depending on the specific application. For example, in catalysis, samarium(III) acetate can facilitate the formation of reactive intermediates, thereby accelerating chemical reactions.
相似化合物的比较
Similar Compounds
Samarium(III) chloride (SmCl₃): Another common samarium compound used in various chemical reactions and industrial applications.
Samarium(III) nitrate (Sm(NO₃)₃): Used in similar applications as samarium(III) acetate, including catalysis and material synthesis.
Samarium(III) acetylacetonate (Sm(acac)₃): Known for its use in coordination chemistry and as a precursor for other samarium compounds.
Uniqueness
Samarium(III) acetate hydrate is unique due to its specific coordination environment provided by the acetate ligands. This unique coordination can influence its reactivity and applications, making it distinct from other samarium compounds.
属性
分子式 |
C2H5O3Sm+2 |
|---|---|
分子量 |
227.4 g/mol |
IUPAC 名称 |
samarium(3+);acetate;hydrate |
InChI |
InChI=1S/C2H4O2.H2O.Sm/c1-2(3)4;;/h1H3,(H,3,4);1H2;/q;;+3/p-1 |
InChI 键 |
CPKSJIWBQLCQQL-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)[O-].O.[Sm+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


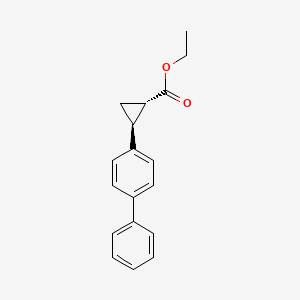

![5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine](/img/structure/B13904153.png)


![Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B13904178.png)
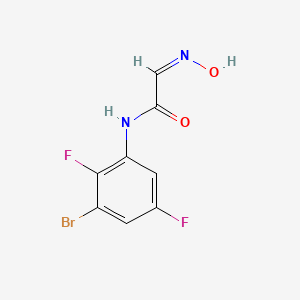

![1-[(4-Chlorophenoxy)acetyl]-3-methylpiperazine hydrochloride](/img/structure/B13904199.png)
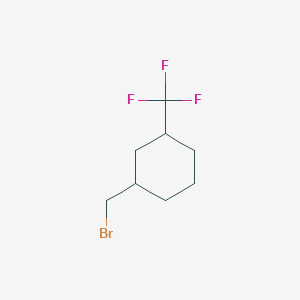
![Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B13904225.png)

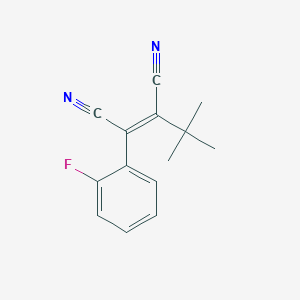
![N-{[1-(Isoquinolin-1-yl)cyclohexa-2,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B13904242.png)
